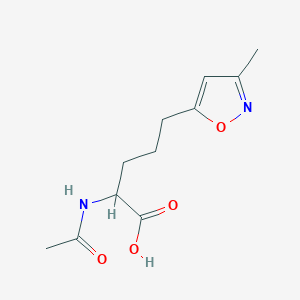
5-Bromo-2-cyano-4-nitrophenylacetic acid
Descripción general
Descripción
5-Bromo-2-cyano-4-nitrophenylacetic acid (5-BCNPA) is an organic compound that is used in a variety of scientific and medical research applications. It is a colorless, crystalline solid with a molecular formula of C10H7BrN2O4. 5-BCNPA has a variety of uses and has been studied extensively in the laboratory setting.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-cyano-4-nitrophenylacetic acid is not completely understood. However, it is believed that the compound binds to the active site of enzymes, preventing them from carrying out their normal functions. It is also believed that it binds to DNA, preventing its transcription and translation.
Biochemical and Physiological Effects
5-Bromo-2-cyano-4-nitrophenylacetic acid has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. It has also been shown to inhibit the activity of DNA-binding proteins, which can affect gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Bromo-2-cyano-4-nitrophenylacetic acid in laboratory experiments is its ability to bind to enzymes and DNA, allowing researchers to study their activity and interactions. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of using 5-Bromo-2-cyano-4-nitrophenylacetic acid is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 5-Bromo-2-cyano-4-nitrophenylacetic acid could focus on developing more efficient synthesis methods, as well as exploring its potential applications in drug development and gene therapy. Additionally, further research could be done to understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be done to explore the potential of using 5-Bromo-2-cyano-4-nitrophenylacetic acid in combination with other compounds to study enzyme inhibition and DNA binding.
Aplicaciones Científicas De Investigación
5-Bromo-2-cyano-4-nitrophenylacetic acid is used in a variety of scientific research applications, including the study of enzyme inhibition and DNA binding. It has been studied as an inhibitor of human cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. It has also been used to study the binding of DNA to proteins, as well as the binding of proteins to DNA.
Propiedades
IUPAC Name |
2-(5-bromo-2-cyano-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)6(4-11)2-8(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCRVBVNLHFTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyano-4-nitrophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484857.png)

![3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484859.png)

amine hydrochloride](/img/structure/B1484865.png)


amine hydrochloride](/img/structure/B1484868.png)


![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)
![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)